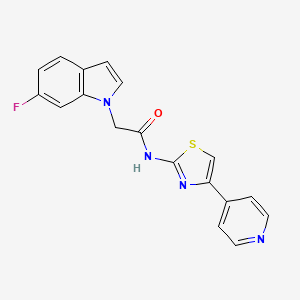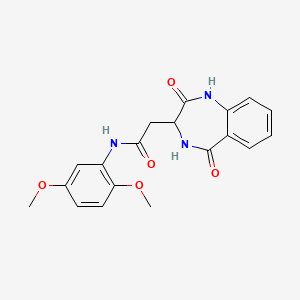![molecular formula C20H15N3O4S B11007215 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B11007215.png)
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that combines the structural features of quinazoline and coumarin derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves multiple steps:
Formation of the Quinazoline Derivative: The quinazoline core is synthesized by reacting 2-aminobenzamide with appropriate aldehydes under acidic conditions.
Coupling with Coumarin Derivative: The quinazoline derivative is then coupled with a coumarin derivative through a thiol-ether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinazoline ring can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form alcohols.
Substitution: The thiol-ether linkage can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiol-ether derivatives.
Scientific Research Applications
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: It can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
Pathways Involved: The compound may interfere with cell signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Such as 4-methyl-2-oxo-2H-chromen-7-yl derivatives.
Quinazoline Derivatives: Such as 4-hydroxy-6,7-dimethoxyquinazolin-2-yl derivatives.
Uniqueness
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide is unique due to its combined structural features of quinazoline and coumarin, which confer a broad spectrum of biological activities. This dual functionality makes it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C20H15N3O4S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2-oxochromen-6-yl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C20H15N3O4S/c24-18(21-13-6-7-16-12(9-13)5-8-19(25)27-16)11-28-10-17-22-15-4-2-1-3-14(15)20(26)23-17/h1-9H,10-11H2,(H,21,24)(H,22,23,26) |
InChI Key |
HSDNYSHFULGHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B11007134.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11007137.png)
![2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11007141.png)


![methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate](/img/structure/B11007163.png)
![methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11007168.png)
![Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11007181.png)
![(3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B11007189.png)

![Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11007193.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11007204.png)

